molecular formula C10H7IN2O2 B2713244 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 1566267-54-6

5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2713244
CAS No.: 1566267-54-6
M. Wt: 314.082
InChI Key: GGODEEOENNCYTE-UHFFFAOYSA-N
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Description

5-Iodo-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS: 1566267-54-6) is a pyrazole derivative with the molecular formula C₁₀H₇IN₂O₂ and a molecular weight of 314.08 g/mol . The compound features a phenyl group at position 1, an iodine atom at position 5, and a carboxylic acid moiety at position 4 of the pyrazole ring.

The compound is classified as hazardous (UN# 2811, Class 6.1) due to acute toxicity (H301: toxic if swallowed, H311: toxic in contact with skin, H331: toxic if inhaled) . It is commonly utilized as a synthetic intermediate, particularly in pharmaceutical research, where its iodine atom may serve as a halogen bond donor or a precursor for further functionalization .

Properties

IUPAC Name

5-iodo-1-phenylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IN2O2/c11-9-8(10(14)15)6-12-13(9)7-4-2-1-3-5-7/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGODEEOENNCYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the cyclocondensation of 1-phenylhydrazine with 1,3-dicarbonyl compounds, followed by iodination and carboxylation. One common method includes the use of molecular iodine as a catalyst for the cyclocondensation reaction . The reaction conditions often require a solvent such as ethanol or acetic acid and may be carried out under reflux.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently .

Chemical Reactions Analysis

Types of Reactions

5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
This compound serves as a crucial scaffold for the development of pharmaceutical agents. It has been investigated for its potential to target specific enzymes or receptors, particularly in the context of enzyme inhibition. For instance, it has shown promise as an inhibitor of monoamine oxidases (MAOs), which play a critical role in neurotransmitter metabolism. The presence of the iodine atom enhances its binding affinity and specificity, making it suitable for therapeutic applications against neurological disorders .

Anticancer Activity
Research indicates that derivatives of 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid exhibit significant antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells. In vitro studies have demonstrated that these compounds can induce apoptosis through modulation of key signaling pathways such as PI3K/Akt, with IC50 values indicating potent biological activity .

Biological Studies

Mechanisms of Action
The mechanism of action for this compound primarily involves enzyme inhibition and modulation of biological pathways. The iodine and phenyl groups contribute to its reactivity and enhance its interactions with biological targets, leading to various pharmacological effects .

Anti-inflammatory Properties
In addition to its anticancer potential, this compound has been evaluated for anti-inflammatory activity. Studies have shown that it can effectively inhibit inflammatory pathways, suggesting its utility in treating conditions characterized by excessive inflammation .

Materials Science

Synthesis of Novel Materials
The compound has applications in materials science, particularly in the synthesis of novel materials with unique electronic or optical properties. Its structural characteristics allow for the development of compounds that can be used in advanced material applications, including organic electronics and photonic devices .

Case Study 1: Antiproliferative Effects on Cancer Cells

In vitro studies have demonstrated that derivatives of this compound significantly inhibited the proliferation of MCF-7 cells. The mechanism was linked to apoptosis induction via modulation of the PI3K/Akt signaling pathway, showcasing its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Activity

Another study evaluated the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The results indicated that this compound exhibited potent anti-inflammatory activity comparable to standard drugs like indomethacin, reinforcing its therapeutic potential .

Mechanism of Action

The mechanism of action of 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting specific enzymes or receptors, thereby modulating biological pathways. The iodine and phenyl groups can enhance the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-4-carboxylic acid derivatives exhibit diverse biological and chemical properties depending on substituents at positions 1, 3, and 3. Below is a detailed comparison of 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid with structurally analogous compounds:

Structural Features and Substituent Effects

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Structural Differences Evidence ID
This compound 1: Phenyl; 5: Iodo; 4: COOH 314.08 Iodo substituent enhances halogen bonding and steric bulk.
5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid 1: Phenyl; 5: Isopropyl; 4: COOH 244.29 Isopropyl group increases hydrophobicity and steric hindrance.
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid 1,3: Phenyl; 5: Methyl; 4: COOH 294.33 Diphenyl substitution enhances π-π interactions; methyl reduces electronegativity.
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid 1: Phenyl; 5: NH₂; 4: COOH 203.20 Amino group improves solubility via hydrogen bonding.
4-Iodo-1-methyl-1H-pyrazole-5-carboxylic acid 1: Methyl; 4: Iodo; 5: COOH 252.03 Positional isomerism alters electronic distribution and reactivity.

Physicochemical Properties

  • Polarity and Solubility: The iodine atom in the target compound contributes to low aqueous solubility due to its hydrophobic nature, whereas the amino-substituted analog (5-amino derivative) exhibits higher solubility in polar solvents . The methoxy-substituted analog (1-(3-methoxyphenyl) derivative) shows moderate solubility due to the electron-donating methoxy group .
  • Electron Density and Reactivity :

    • Iodo and chloro substituents (e.g., in 5-(4-chlorophenyl) derivatives) increase electrophilicity at the pyrazole ring, enhancing susceptibility to nucleophilic substitution .
    • Carboxylic acid groups in all analogs enable salt formation or coordination chemistry, useful in metal-organic frameworks (MOFs) .

Hazard Profiles

Compound Hazard Classifications Key Risks Evidence ID
This compound Class 6.1 (H301, H311, H331) Acute toxicity via ingestion, skin contact, or inhalation.
5-Isopropyl-1-phenyl analog Not specified Likely lower toxicity due to absence of halogens.
5-(4-Chlorophenyl) derivatives Class 6.1 (H302, H312, H332) Moderate toxicity; chlorinated analogs pose environmental persistence risks.

Research Findings and Data Tables

Table 1: Crystallographic Data Comparison

Compound Space Group Bond Length (C–C, Å) R Factor Application Context Evidence ID
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid P2₁/c 0.002 0.043 Crystal engineering
1-Cyclohexyl-5-(4-methoxyphenyl) analog P1̄ 0.009 0.072 Structural studies of lipophilicity

Table 2: Key Functional Group Impacts

Functional Group (Position) Effect on Properties Example Compound
Iodo (5) Increased halogen bonding, steric bulk 5-Iodo-1-phenyl analog
Carboxylic acid (4) Enables salt formation, coordination All analogs
Amino (5) Enhanced solubility, hydrogen bonding 5-Amino-1-phenyl analog

Biological Activity

5-Iodo-1-phenyl-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of an iodine atom in its structure enhances its reactivity, making it a valuable scaffold for drug development and other applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular structure of this compound includes:

  • Iodine Atom : Imparts unique reactivity and influences biological activity.
  • Phenyl Group : Enhances binding affinity to biological targets.
  • Carboxylic Acid Group : Provides potential for forming salts and esters, which can modify solubility and bioavailability.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in various biological pathways. For instance, it has shown potential as an inhibitor of monoamine oxidases (MAOs), which are crucial in the metabolism of neurotransmitters .
  • Antiproliferative Activity : Research indicates that derivatives of pyrazole compounds exhibit significant antiproliferative effects against cancer cell lines, including MCF-7 breast cancer cells, with IC50 values in the low micromolar range .

Pharmacological Activities

The pharmacological activities associated with this compound include:

1. Anti-inflammatory Activity

  • Compounds derived from pyrazole structures have demonstrated substantial anti-inflammatory effects. For example, some derivatives have shown inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • A study reported that certain pyrazole derivatives exhibited comparable anti-inflammatory activity to established drugs like dexamethasone .

2. Anticancer Properties

  • The compound has been evaluated for its anticancer potential, particularly against various tumor cell lines. Its mechanism may involve the modulation of signaling pathways related to cell proliferation and apoptosis .
  • Notably, some derivatives have been identified as potent inhibitors against cancer cell growth with IC50 values reaching as low as 0.07 µM .

3. Antimicrobial Activity

  • Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of specific functional groups in the structure appears to enhance this activity .

Case Study 1: Inhibition of Monoamine Oxidases

A series of pyrazole derivatives were synthesized and tested for their inhibitory effects on MAO-A and MAO-B. One derivative exhibited an IC50 value of 40 nM against MAO-B, indicating a high selectivity factor compared to traditional inhibitors .

Case Study 2: Antiproliferative Effects on Cancer Cells

In vitro studies demonstrated that this compound derivatives significantly inhibited the proliferation of MCF-7 cells. The mechanism was linked to the induction of apoptosis via modulation of the PI3K/Akt signaling pathway .

Comparative Analysis with Similar Compounds

CompoundIodine SubstitutionBiological Activity
This compoundYesStrong anti-inflammatory and anticancer properties
5-Bromo-1-phenyl-1H-pyrazole-4-carboxylic acidNoModerate activity; less reactive than iodine variant
5-Chloro-1-phenyl-1H-pyrazole-4-carboxylic acidNoSimilar but reduced binding affinity compared to iodine variant

Q & A

Q. What are the established synthetic routes for 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of ethyl acetoacetate, phenylhydrazine, and a formylating agent (e.g., DMF-DMA), followed by iodination at the 5-position. Hydrolysis of the ester intermediate yields the carboxylic acid derivative. Optimization may involve adjusting reaction temperature, solvent polarity (e.g., ethanol or DMF), and stoichiometry of the iodinating agent (e.g., I₂/KI or N-iodosuccinimide). Post-synthetic purification via recrystallization or column chromatography is critical for high purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • X-ray crystallography : Resolves the 3D molecular geometry, including iodine’s heavy-atom effects, with refinement using programs like SHELXL (R-factors < 0.05 indicate high precision) .
  • NMR/IR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., iodination shifts), while IR identifies carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can computational chemistry elucidate the electronic structure and reactivity of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and Fukui indices to identify reactive sites. Iodine’s electron-withdrawing effect lowers HOMO energy, directing electrophilic attacks to the phenyl ring or pyrazole N-atoms. Solvent effects (PCM models) and TD-DFT can simulate UV-Vis spectra for comparison with experimental data .

Q. How can contradictions between experimental crystallographic data and computational models be resolved?

Discrepancies in bond lengths or angles (e.g., C–I vs. predicted values) may arise from crystal packing forces or basis set limitations. Hybrid approaches, such as QM/MM refinements, improve accuracy. For example, SHELX-refined structures can be compared with gas-phase DFT geometries to isolate intermolecular interactions (e.g., hydrogen bonding, halogen bonding) .

Q. What strategies are recommended for analyzing non-covalent interactions in the crystal lattice?

Hirshfeld surface analysis quantifies intermolecular contacts (e.g., I···O halogen bonds, O–H···O hydrogen bonds). Topological analysis (AIM theory) identifies bond critical points, while energy frameworks (CrystalExplorer) visualize stabilizing interactions. These methods clarify how iodine’s polarizability influences packing motifs .

Methodological Considerations

Q. What are the key challenges in achieving high-purity this compound, and how are they addressed?

  • Iodination efficiency : Competing side reactions (e.g., diiodination) require controlled stoichiometry and inert atmospheres.
  • Acid stability : Hydrolysis of the ester intermediate under basic conditions (e.g., NaOH/EtOH) must avoid over-decomposition.
  • Purification : Gradient HPLC (C18 column, acetonitrile/water mobile phase) or recrystallization (ethanol/water) removes residual reactants .

Q. How does the iodine substituent influence spectroscopic and reactivity profiles compared to non-halogenated analogs?

Iodine increases molecular polarizability, red-shifting UV-Vis absorption bands. In NMR, the deshielding effect at adjacent carbons (C4, C5) is pronounced. Reactivity shifts include enhanced electrophilicity at the pyrazole ring and participation in Suzuki-Miyaura cross-coupling (via C–I bond activation) .

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